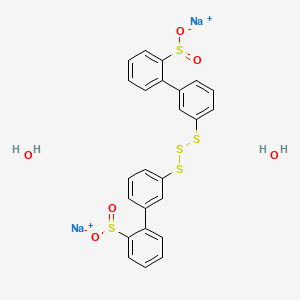
Benzenesulfinic acid, 2,2'-trithiobis(o-phenylene)bis-, disodium salt, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and a trithiobis linkage, which imparts unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate typically involves the reaction of benzenesulfinic acid with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrate to enhance its stability.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions, where benzenesulfinic acid is treated with sulfur trioxide or sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. The dihydrate form is obtained by crystallization from water.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfones and sulfonamides.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid groups can donate or accept electrons, facilitating the formation of new chemical bonds. The trithiobis linkage provides additional stability and reactivity, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfinic acid group.
Sodium benzenesulfinate: A simpler compound with a single sulfinic acid group.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Benzenesulfinic acid, 2,2’-trithiobis(o-phenylene)bis-, disodium salt, dihydrate is unique due to its trithiobis linkage and multiple sulfinic acid groups. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
64058-60-2 |
|---|---|
Formule moléculaire |
C24H20Na2O6S5 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
disodium;2-[3-[[3-(2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;dihydrate |
InChI |
InChI=1S/C24H18O4S5.2Na.2H2O/c25-32(26)23-13-3-1-11-21(23)17-7-5-9-19(15-17)29-31-30-20-10-6-8-18(16-20)22-12-2-4-14-24(22)33(27)28;;;;/h1-16H,(H,25,26)(H,27,28);;;2*1H2/q;2*+1;;/p-2 |
Clé InChI |
SSCSBWJLMVWEGB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)SSSC3=CC=CC(=C3)C4=CC=CC=C4S(=O)[O-])S(=O)[O-].O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















